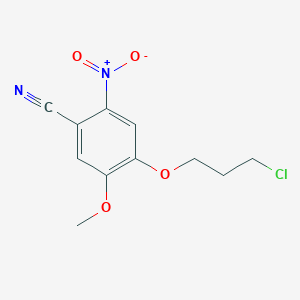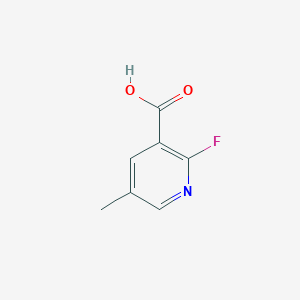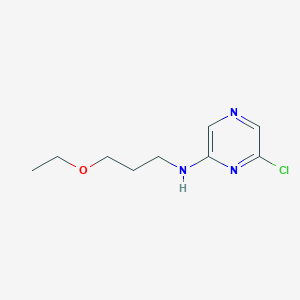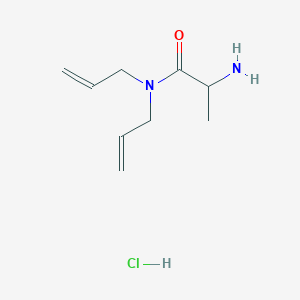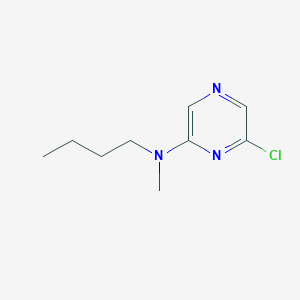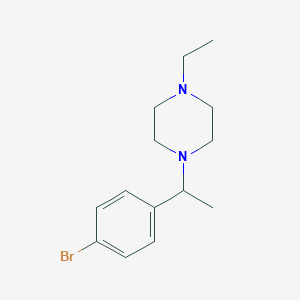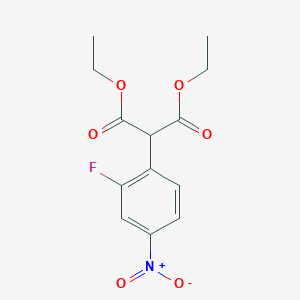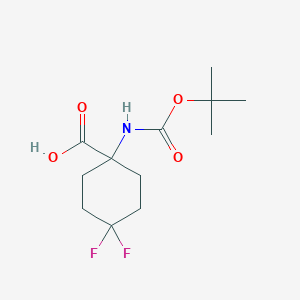
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid
概要
説明
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the cyclohexane ring
準備方法
The synthesis of 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which enhances efficiency and sustainability compared to batch processes .
化学反応の分析
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The fluorine atoms on the cyclohexane ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include oxalyl chloride for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic processes, while the fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
1-(Tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylic acid can be compared with other Boc-protected amino acids and fluorinated compounds:
1-(Tert-butoxycarbonylamino)cyclohexanecarboxylic acid: Similar structure but lacks the fluorine atoms, which can affect its reactivity and applications.
1-(Tert-butoxycarbonylamino)cyclopropanecarboxylic acid: Smaller ring size, leading to different steric and electronic properties.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: Contains a cyclopropyl group and an additional methyl group, which can influence its chemical behavior.
The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s properties, including its stability, reactivity, and biological activity.
特性
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-12(13,14)7-5-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLYQBHWODZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697075 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-58-2 | |
| Record name | 1-[(tert-Butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)
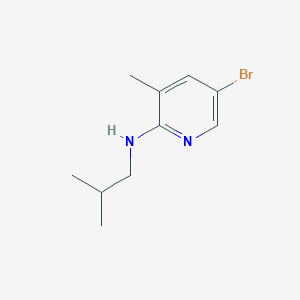
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)
